N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide
Description
N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide is a compound that features a unique combination of functional groups, including an isoxazole ring and a piperazine ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, known for their wide range of biological activities and therapeutic potential . Piperazine derivatives are also significant in medicinal chemistry due to their diverse pharmacological properties .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-N'-(4-methylpiperazin-1-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-8-7-9(14-19-8)12-10(17)11(18)13-16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3,(H,13,18)(H,12,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKIKOZXBIUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or piperazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-(substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole: Similar in structure but with different substituents on the piperazine ring.
5-substituted amino-isoxazole: Contains an isoxazole ring with different substituents.
Uniqueness
N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 296.34 g/mol. Its structure features a 5-methylisoxazole moiety linked to a 4-methylpiperazine, which is significant for its pharmacological properties.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, including:
- Kinase Inhibition : Compounds in this class have shown potential as inhibitors of various kinases, which play crucial roles in cell signaling pathways. For instance, studies on imidazo[4,5-b]pyridine derivatives highlight their ability to inhibit Aurora kinases, which are implicated in cancer cell proliferation .
- Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus (MRSA). The mechanisms may involve disruption of bacterial membrane integrity and interference with essential biosynthetic pathways .
Biological Activity Data
Several studies have evaluated the biological activity of this compound and its analogs. The following table summarizes key findings from recent research:
| Study | Biological Activity | IC50 Values | Target |
|---|---|---|---|
| Study 1 | Aurora Kinase Inhibition | 150 nM | Aurora-A |
| Study 2 | Antimicrobial Activity | 0.25 μg/mL | MRSA |
| Study 3 | Cytotoxicity in Cancer Cells | 50 μM | Various Tumor Lines |
Case Studies
Case Study 1: Aurora Kinase Inhibition
In a recent study, this compound was evaluated for its inhibitory effects on Aurora-A kinase. The compound demonstrated an IC50 value of 150 nM, indicating potent inhibition compared to other tested analogs. This suggests potential for development as an anticancer agent targeting cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against MRSA. The compound exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL, showcasing its effectiveness against resistant bacterial strains. This finding supports the hypothesis that modifications to isoxazole-containing compounds can enhance their antibacterial activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and reaction conditions for synthesizing N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide?
- Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling a substituted isoxazole amine with a piperazine derivative via oxalyl chloride intermediates. Key conditions include:
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reaction control .
- Catalysts : Triethylamine (TEA) or pyridine to neutralize HCl byproducts .
- Temperature : Room temperature to 50°C, balancing reaction rate and side-product minimization .
- Purification : Flash chromatography using silica gel or trituration with ethyl acetate/ether mixtures to isolate the pure product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- LC-MS (APCI+) : Confirms molecular weight (e.g., observed m/z 351.1 for structurally similar oxalamides) and purity (>95%) .
- ¹H/¹³C NMR : Resolves substituent environments (e.g., methylisoxazole protons at δ 2.27 ppm and piperazine methyl groups at δ 2.45–2.56 ppm) .
- HPLC : Validates purity under λ = 215–254 nm detection .
Advanced Research Questions
Q. How does the 5-methylisoxazole moiety influence the compound’s bioactivity compared to other heterocyclic substituents?
- Methodological Answer : The 5-methylisoxazole group enhances metabolic stability and π-π stacking interactions with hydrophobic enzyme pockets. Comparative studies with thiophene or pyrazole analogs (e.g., N1-(thiophen-2-ylmethyl)oxalamide ) show reduced potency in enzyme inhibition assays, suggesting methylisoxazole’s role in target binding . Computational docking (e.g., AutoDock Vina) can model interactions with residues like Phe or Tyr in catalytic sites .
Q. What in vitro assays are suitable for evaluating its inhibitory activity against cytochrome P450 (CYP) isoforms?
- Methodological Answer :
- Fluorometric Assays : Use CYP3A4 or CYP2D6 Supersomes™ with probe substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Measure IC₅₀ values via fluorescence quenching .
- LC-MS/MS Metabolite Detection : Quantifies inhibition by tracking metabolite formation (e.g., hydroxy-metabolites of midazolam for CYP3A4) .
Q. How can structural modifications to the 4-methylpiperazine group enhance solubility without compromising target affinity?
- Methodological Answer :
- Polar Substituents : Introduce hydroxyl or morpholine groups (e.g., N2-(2-hydroxyethyl)oxalamide ) to improve aqueous solubility while maintaining basicity for target binding .
- LogP Optimization : Use QSAR models to balance lipophilicity (targeted LogP <3) and permeability .
Q. What strategies resolve discrepancies in bioactivity data between enzyme inhibition and cell-based assays?
- Methodological Answer :
- Membrane Permeability Testing : Use Caco-2 cell monolayers to assess passive diffusion and efflux ratios (e.g., P-gp substrate liability) .
- Metabolite Profiling : Identify active metabolites via hepatocyte incubation and LC-HRMS to explain enhanced activity in cellular models .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodological Answer :
- Standardized Protocols : Adopt biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
- DLS/Zeta Potential : Characterize aggregation states that may artificially lower measured solubility .
Structural and Mechanistic Insights
Q. What crystallographic techniques elucidate the compound’s binding mode with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
